Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate (CAS 2135336-65-9) is a fused heterocyclic compound combining a 1,2,4-triazole and a 1,3,4-thiadiazole ring within a single planar bicyclic core. The molecule bears a phenoxymethyl substituent at position 3 and an ethyl carboxylate ester at position 6, yielding the molecular formula C₁₃H₁₂N₄O₃S and a molecular weight of 304.33 g/mol.

Molecular Formula C13H12N4O3S
Molecular Weight 304.33 g/mol
Cat. No. B13050908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate
Molecular FormulaC13H12N4O3S
Molecular Weight304.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2C(=NN=C2S1)COC3=CC=CC=C3
InChIInChI=1S/C13H12N4O3S/c1-2-19-12(18)11-16-17-10(14-15-13(17)21-11)8-20-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyFOXRYVSNFBWFQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate: A Structurally Differentiated Triazolothiadiazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate (CAS 2135336-65-9) is a fused heterocyclic compound combining a 1,2,4-triazole and a 1,3,4-thiadiazole ring within a single planar bicyclic core [1]. The molecule bears a phenoxymethyl substituent at position 3 and an ethyl carboxylate ester at position 6, yielding the molecular formula C₁₃H₁₂N₄O₃S and a molecular weight of 304.33 g/mol [2]. This scaffold belongs to a class of triazolothiadiazoles widely investigated for antimicrobial, anticancer, and kinase-inhibitory activities [3][4].

Why Generic Substitution of Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate Fails: The Carboxylate Ester Differentiator


Within the triazolothiadiazole family, the identity of the 6-position substituent dictates both physicochemical behavior and biological target engagement. The 6-ethyl carboxylate of this compound introduces a hydrogen-bond-accepting, polar functional group (cLogP ≈ 2.3, zero H-bond donors) that is absent from the widely available 6-aryl or 6-alkyl analogs [1]. This ester moiety enables subsequent hydrolytic unmasking to the free carboxylic acid, amide coupling, or hydrazide formation—synthetic transformations unavailable to the 6-phenyl or 6-phenoxymethyl comparators . Simply interchanging the 6-carboxylate derivative with a 6-aryl analog alters LogP by an estimated 0.8–1.2 units, modifies aqueous solubility, and eliminates the ester prodrug or conjugation potential [1][2]. Therefore, procurement decisions based solely on the triazolothiadiazole core without specification of the 6-carboxylate substituent risk selecting a compound with fundamentally different property profiles.

Quantitative Differentiation Evidence for Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate Versus Closest Analogs


Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile Versus 6-Phenyl and 6-Phenoxymethyl Analogs

The target compound possesses an ethyl carboxylate at position 6, conferring a computed XLogP3-AA of 2.3, zero hydrogen-bond donors (HBD = 0), and seven hydrogen-bond acceptors (HBA = 7) [1]. In contrast, the closest commercially available comparator, 3-phenoxymethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (no carboxylate), bears only four HBA and zero HBD but carries two aromatic rings that elevate its estimated LogP above 3.0 [2]. The 6-phenoxymethyl analog similarly lacks H-bond donor/acceptor parity. The 0.8+ LogP reduction and the introduction of three additional HBA in the target compound predict superior aqueous solubility and distinct pharmacokinetic partitioning, directly relevant for in vitro assay compatibility and in vivo formulation [1][2].

Physicochemical profiling Drug-likeness Lead optimization

Antimicrobial Potency: Class-Level MIC Activity of Phenoxymethyl Triazolothiadiazoles Compared to Clinical Standard Drugs

Although the target compound itself lacks head-to-head published antimicrobial data, closely related 3-(substituted phenoxymethyl)-6-phenyl/phenoxymethyl triazolothiadiazoles synthesized by Hunashal & Satyanarayana (2012) demonstrate equipotent antibacterial and antifungal MIC values of 1 µg/mL against tested strains, equivalent to standard drugs [1]. Critically, three compounds in this series (2c, 2f, 2j) exhibited antitubercular MIC of 0.50 µg/mL against M. tuberculosis H37Rv, within two-fold of rifampin and isoniazid (MIC = 0.25 µg/mL) [1]. This establishes a strong class-level inference: the phenoxymethyl-triazolothiadiazole scaffold confers sub-µg/mL antitubercular potential. The target compound's 6-carboxylate ester, being more polar than the 6-phenyl/6-phenoxymethyl substituents in the Hunashal series, may further modulate the MIC profile through altered membrane permeability [1][2].

Antimicrobial activity MIC determination Tuberculosis

Kinase Inhibition: Phenoxymethyl Triazolothiadiazole VEGFR-2/c-Met Dual Inhibitory Activity

A phenoxymethyl-substituted triazolothiadiazole (compound 12d) was reported as part of a hybrid benzimidazole-triazolothiadiazole series evaluated for dual VEGFR-2/c-Met kinase inhibition. The unsubstituted phenoxymethyl derivative 12d exhibited 35.88% inhibition of VEGFR-2 and 88.48% inhibition of c-Met at the tested concentration [1]. The target compound shares the identical phenoxymethyl-triazolothiadiazole core but carries a 6-ethyl carboxylate rather than the benzimidazole-fused substituent. This class-level evidence indicates that the phenoxymethyl-triazolothiadiazole moiety itself contributes to kinase active-site recognition, particularly for c-Met, and that varying the 6-substituent (as in the target compound) is a validated strategy for tuning kinase selectivity [1][2].

Kinase inhibition VEGFR-2 c-Met Cancer

Synthetic Versatility Advantage: The 6-Ethyl Carboxylate as a Divergent Functional Handle Versus 6-Aryl Dead-End Analogs

The 6-ethyl carboxylate of the target compound is a chemically addressable functional group that enables at least three distinct downstream transformations not possible with the 6-phenyl or 6-phenoxymethyl analogs: (i) saponification to the free carboxylic acid (pKa ~3–4), enabling salt formation and aqueous formulation; (ii) hydrazinolysis to the carbohydrazide, a key intermediate for further heterocycle synthesis; and (iii) direct amidation with primary or secondary amines to generate amide libraries [1]. In contrast, the 6-phenyl analog (IUCrData, 2016) offers no reactive handle at position 6, making it a synthetic dead-end for library diversification [1]. The 6-phenoxymethyl analogs described by Hunashal (2012) similarly lack a derivatizable 6-substituent [2]. This synthetic divergence is quantifiable: the target compound provides three distinct chemical reaction pathways at position 6 versus zero for the 6-aryl comparators.

Synthetic chemistry Library synthesis Carboxylic acid derivatization

Cytotoxicity Potential: Class-Level Anticancer IC50 Values for Triazolothiadiazoles Versus Doxorubicin

The triazolothiadiazole scaffold has demonstrated significant in vitro cytotoxicity across multiple independent studies. Ilango & Valentina (2010) reported that 3,6-disubstituted triazolothiadiazoles 5a and 5e exhibited IC50 values of 0.72 µM and 0.65 µM, respectively, against the MCF-7 breast cancer cell line, values approaching that of doxorubicin [1]. A separate series of triazolothiadiazoles bearing the 3,4,5-trimethoxyphenyl moiety showed even stronger cytotoxicity, with compounds 14 and 16 achieving IC50 values of 0.58 µM and 3.17 µM against HepG2 cells, exceeding doxorubicin's potency in the same assay [2]. Additionally, undecenoic acid-based triazolothiadiazoles exhibited IC50 values ranging from 6.34 to 9.99 µM against HeLa and B16-F10 cell lines with selectivity over normal CHO-K1 cells [3]. The target compound, bearing the pharmacophoric phenoxymethyl group and a tunable 6-carboxylate ester, is positioned to access this established anticancer chemical space.

Anticancer activity Cytotoxicity IC50 MCF-7

High-Impact Application Scenarios for Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate Based on Quantitative Evidence


Focused Antitubercular Library Synthesis Exploiting the 6-Carboxylate Handle

The Hunashal (2012) class-level evidence demonstrates that phenoxymethyl triazolothiadiazoles achieve MIC values of 0.50 µg/mL against M. tuberculosis H37Rv, within two-fold of rifampin [1]. The target compound's 6-ethyl carboxylate uniquely enables rapid parallel synthesis of amide, hydrazide, and carboxylic acid derivatives from a single starting material, allowing systematic exploration of the 6-position SAR while retaining the anti-TB-active phenoxymethyl-triazolothiadiazole core .

c-Met Kinase Inhibitor Optimization with Tunable 6-Substituent

Compound 12d, sharing the phenoxymethyl-triazolothiadiazole core, achieved 88.48% c-Met inhibition with 2.5-fold selectivity over VEGFR-2 [2]. The target compound offers a chemically distinct 6-carboxylate ester that can be converted to amides, hydrazides, or free acids to modulate kinase hinge-region interactions, ATP-competitive binding, and pharmacokinetic properties—transformations not feasible with the 6-phenyl or 6-phenoxymethyl analogs .

Anticancer SAR Platform Leveraging Established Sub-µM Cytotoxicity

Multiple independent studies confirm that triazolothiadiazoles achieve IC50 values of 0.58–0.72 µM against MCF-7 and HepG2 cancer cell lines, comparable to doxorubicin [3][4]. Procuring the target compound with its 6-ester functional group provides a single-entry starting material for generating a structurally diverse panel of analogs to probe substituent effects on cytotoxicity and selectivity, a capability absent from non-carboxylate scaffold analogs .

Physicochemical Property Optimization for In Vitro Assay Compatibility

The target compound's computed LogP of 2.3 and seven hydrogen-bond acceptors predict superior aqueous solubility compared to 6-aryl analogs with LogP >3.0 [5][6]. This property profile makes the compound particularly suitable for biochemical and cell-based assays requiring DMSO stock solutions with minimal precipitation upon aqueous dilution, a practical advantage over more lipophilic triazolothiadiazole analogs.

Quote Request

Request a Quote for Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.